Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 1019127-48-0
VCID: VC3043061
InChI: InChI=1S/C11H10F2O3/c1-6(11(15)16-2)10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,1H2,2H3
SMILES: COC(=O)C(=C)C(C1=CC(=C(C=C1)F)F)O
Molecular Formula: C11H10F2O3
Molecular Weight: 228.19 g/mol

Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate

CAS No.: 1019127-48-0

Cat. No.: VC3043061

Molecular Formula: C11H10F2O3

Molecular Weight: 228.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate - 1019127-48-0

Specification

CAS No. 1019127-48-0
Molecular Formula C11H10F2O3
Molecular Weight 228.19 g/mol
IUPAC Name methyl 2-[(3,4-difluorophenyl)-hydroxymethyl]prop-2-enoate
Standard InChI InChI=1S/C11H10F2O3/c1-6(11(15)16-2)10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,1H2,2H3
Standard InChI Key KISCTUFLCNKUOR-UHFFFAOYSA-N
SMILES COC(=O)C(=C)C(C1=CC(=C(C=C1)F)F)O
Canonical SMILES COC(=O)C(=C)C(C1=CC(=C(C=C1)F)F)O

Introduction

Structural Characteristics

Molecular Structure and Composition

Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate possesses a complex molecular architecture characterized by several key structural elements that contribute to its chemical behavior and potential biological activities. The compound contains a methacrylic acid methyl ester core, which features a carbon-carbon double bond conjugated with a carbonyl group. This arrangement creates an α,β-unsaturated ester system that is reactive toward nucleophilic addition. The difluorophenyl group is attached to the α-position of the acrylate via a benzylic carbon that also bears a hydroxyl group, creating a stereogenic center in the molecule.

The difluorophenyl moiety is a critical structural component, with fluorine atoms positioned at the 3 and 4 positions of the aromatic ring. Fluorine substitution significantly alters the electronic properties of the aromatic ring, creating a more electron-deficient system compared to unsubstituted phenyl groups. This electronic alteration affects the reactivity of the entire molecule and potentially its interactions with biological targets. The hydroxyl group at the benzylic position introduces another reactive site that can participate in hydrogen bonding and serves as a point for further chemical modifications.

Structural Comparisons with Related Compounds

Comparing Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate with structurally related compounds provides insights into the effects of specific structural modifications. A notable comparison is with methyl 2-[(3,4-dichlorophenyl)(hydroxy)methyl]prop-2-enoate, which differs only in the halogen substituents (chlorine instead of fluorine). Despite this seemingly minor difference, the physical and chemical properties can vary significantly due to the different electronic and steric effects of chlorine versus fluorine atoms .

Another relevant comparison is with methyl 2-(3,4-dichlorophenyl)prop-2-enoate, which lacks the hydroxyl group at the benzylic position. This structural difference dramatically alters the compound's reactivity profile and potential for further derivatization. The absence of the hydroxyl group eliminates a key hydrogen bond donor/acceptor site and changes the stereochemical features of the molecule .

Methyl (2E)-3-(2,3-difluorophenyl)prop-2-enoate represents another structural variant, with a different arrangement of the difluorophenyl group and the double bond in the E-configuration. This geometric isomerism can significantly impact molecular conformation and, consequently, biological activity and chemical reactivity .

Physical Properties

Appearance and Basic Physical Characteristics

Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate typically appears as a colorless liquid or crystalline solid, depending on temperature and purity conditions. The compound's physical state at room temperature can vary based on factors such as the specific synthetic route used and the presence of minor impurities. When in crystalline form, the compound typically forms well-defined structures that reflect its molecular arrangement.

The compound's appearance is indicative of its relatively high purity when properly synthesized, with impurities potentially introducing coloration or affecting crystallization patterns. These visual characteristics are important quality indicators when the compound is being prepared for further synthetic steps or biological testing.

SolventPredicted Solubility
WaterPoor to limited
MethanolModerate to good
EthanolModerate to good
AcetoneGood
DichloromethaneExcellent
ChloroformExcellent
HexanePoor
DMSOGood
DMFGood

This solubility profile is significant for determining appropriate conditions for chemical reactions, purification procedures, and potential formulation approaches if the compound is developed for pharmaceutical applications.

Chemical Properties and Reactivity

Functional Group Reactivity

Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate contains several reactive functional groups that define its chemical behavior. The α,β-unsaturated ester system is particularly reactive toward nucleophilic addition reactions, including Michael additions. Nucleophiles can attack the β-carbon of the double bond, leading to conjugate addition products. This reactivity is valuable in synthetic applications where controlled carbon-carbon or carbon-heteroatom bond formation is desired.

The benzylic hydroxyl group represents another reactive center that can undergo various transformations. It can be oxidized to a ketone, replaced by other functional groups through substitution reactions, or eliminated to form additional unsaturation in the molecule. The hydroxyl group also serves as a hydrogen bond donor/acceptor, potentially influencing intermolecular interactions and crystal packing arrangements.

The methyl ester functionality provides opportunities for transesterification, hydrolysis, and reduction reactions. Under basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, while reduction with suitable reagents can convert it to an alcohol. These transformations expand the diversity of structures that can be accessed from this compound as a starting material.

Reaction Mechanisms

The reactions of Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate proceed through various mechanisms depending on the specific transformation and conditions employed. For nucleophilic additions to the α,β-unsaturated system, the reaction typically follows a 1,4-addition (Michael addition) pathway. This process involves initial attack of the nucleophile at the β-carbon, followed by protonation to form the saturated addition product.

Transformations involving the hydroxyl group often proceed through SN1 or SN2 mechanisms, depending on the reaction conditions and the nature of the incoming nucleophile. The benzylic position facilitates carbocation formation in SN1 processes due to stabilization by the adjacent aromatic ring. For oxidation reactions, the mechanism typically involves initial hydrogen abstraction or coordination with the oxidizing agent, followed by electron transfer steps leading to the carbonyl product.

Ester hydrolysis under basic conditions follows an addition-elimination mechanism, with nucleophilic attack by hydroxide at the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the methoxide leaving group. This mechanistic understanding is crucial for predicting reaction outcomes and designing synthetic strategies utilizing this compound.

Synthesis Methods

Common Synthetic Routes

The synthesis of Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate can be accomplished through several synthetic strategies. One common approach involves the reaction of 3,4-difluorobenzaldehyde with a methyl acrylate derivative under conditions that promote aldol-type condensation. This reaction establishes the key carbon-carbon bond between the aromatic aldehyde and the α-position of the acrylate.

Another synthetic route may involve the Baylis-Hillman reaction, which utilizes a catalyst (typically a tertiary amine or phosphine) to promote the reaction between 3,4-difluorobenzaldehyde and methyl acrylate. This reaction directly generates the desired hydroxymethyl functionality at the α-position of the acrylate through a sequence involving Michael addition, aldol reaction, and elimination steps.

Alternative approaches might include the hydroxymethylation of preformed methyl 2-(3,4-difluorophenyl)acrylate or selective reduction of methyl 2-(3,4-difluorobenzoyl)acrylate. These diverse synthetic pathways offer flexibility in preparing the target compound under various conditions and from different starting materials, depending on availability and specific requirements.

Reaction Conditions and Optimization

The successful synthesis of Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate requires careful control of reaction conditions to maximize yield and purity. For aldol-type condensations, the reaction typically proceeds in the presence of a base such as LDA (lithium diisopropylamide), sodium hydroxide, or potassium tert-butoxide. The reaction temperature is usually maintained below 0°C to minimize side reactions and improve selectivity.

For Baylis-Hillman approaches, catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) or tributylphosphine are commonly employed, and the reaction may require extended reaction times (from several hours to days) depending on the specific conditions. Protic solvents like methanol or water/organic solvent mixtures can accelerate these reactions through hydrogen-bonding activation of the substrates.

Purification of the final product typically involves column chromatography using appropriate solvent systems, often employing mixtures of hexanes and ethyl acetate or other combinations that provide adequate separation of the product from reaction by-products. Recrystallization from suitable solvents can be utilized to obtain highly pure crystalline material when required for analytical or biological studies.

Applications in Medicinal Chemistry

Structure-Activity Relationships

The structure-activity relationships (SAR) surrounding Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate provide valuable insights for medicinal chemistry development. The position and nature of halogen substituents on the aromatic ring significantly influence biological activity. The 3,4-difluoro substitution pattern creates a specific electronic distribution that can affect binding interactions with biological targets differently than other substitution patterns.

The hydroxyl group at the benzylic position serves as a potential hydrogen bond donor/acceptor in interactions with biological targets and may be crucial for recognition by specific enzymes or receptors. Modifications of this group, such as esterification or replacement with other functionalities, could modulate activity and selectivity profiles. Similarly, the unsaturated ester provides opportunities for further modification to optimize pharmacokinetic and pharmacodynamic properties.

Comparison with analogous compounds containing different halogen substituents (such as chlorine instead of fluorine) reveals how subtle structural changes can impact biological activity. The smaller atomic radius and higher electronegativity of fluorine compared to chlorine result in different electronic and steric effects, potentially leading to altered binding affinities and biological responses. This understanding guides the design of new derivatives with improved properties and activities .

Analytical Characterization

Spectroscopic Properties

The characterization of Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate typically involves various spectroscopic techniques that provide structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, reveals characteristic signals that confirm the compound's structure. In the 1H NMR spectrum, one would expect to observe signals corresponding to the methyl ester protons, the olefinic protons of the acrylate portion, the aromatic protons of the difluorophenyl group, the benzylic proton adjacent to the hydroxyl group, and the hydroxyl proton itself.

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. Key absorption bands would include the O-H stretching of the hydroxyl group (typically around 3300-3600 cm-1), C=O stretching of the ester (around 1710-1740 cm-1), C=C stretching of the olefinic bond (around 1620-1680 cm-1), and C-F stretching of the difluorophenyl group (around 1000-1300 cm-1).

Mass spectrometry (MS) analysis would reveal the molecular weight of the compound and fragment patterns characteristic of the structural elements present. The molecular ion peak would correspond to the calculated molecular weight, with fragmentation patterns showing loss of the methoxy group, the hydroxyl group, or other structurally diagnostic fragments.

Chromatographic Analysis

Chromatographic techniques play a crucial role in assessing the purity and identity of Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate. High-Performance Liquid Chromatography (HPLC) using appropriate stationary phases (typically C18 reversed-phase columns) and mobile phase compositions (often acetonitrile/water or methanol/water gradients) can achieve effective separation of the compound from potential impurities or synthetic by-products.

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring reaction progress and initial purity assessment. Common solvent systems include hexane/ethyl acetate mixtures at various ratios, adjusted to achieve optimal resolution. Visualization may be accomplished using UV light (due to the aromatic and conjugated systems in the molecule) or appropriate staining reagents that react with the functional groups present.

Comparative Analysis with Related Compounds

Structural Analogues and Their Properties

A comparative analysis of Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate with structurally related compounds reveals important structure-property relationships. The table below summarizes key differences between this compound and selected analogues:

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesPotential Impact on Properties
Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoateC11H10F2O3228.19 g/molReference compoundBaseline properties
Methyl 2-[(3,4-dichlorophenyl)(hydroxy)methyl]prop-2-enoateC11H10Cl2O3261.10 g/molChloro vs. Fluoro substituentsIncreased lipophilicity, different electronic effects, larger atomic radius
Methyl 2-(3,4-dichlorophenyl)prop-2-enoateC10H8Cl2O2231.08 g/molLacks hydroxyl group, chloro substituentsReduced hydrogen bonding capacity, different reactivity profile
Methyl (2E)-3-(2,3-difluorophenyl)prop-2-enoateC10H8F2O2198.17 g/molDifferent position of double bond, different fluorine positionsAltered geometry, different electronic distribution

The replacement of fluorine with chlorine in the 3,4-dichlorophenyl analogue results in a compound with increased molecular weight and likely enhanced lipophilicity. The larger atomic radius and reduced electronegativity of chlorine compared to fluorine would alter the electronic distribution around the aromatic ring, potentially affecting binding interactions with biological targets and chemical reactivity patterns .

The absence of the hydroxyl group in methyl 2-(3,4-dichlorophenyl)prop-2-enoate eliminates a key hydrogen bond donor/acceptor site, significantly changing the compound's solubility profile, crystal packing behavior, and potential interactions with biological systems. This structural modification also removes the stereogenic center present in the hydroxymethyl derivative, simplifying the stereochemical considerations but potentially reducing specificity in biological interactions .

The geometric isomerism observed in methyl (2E)-3-(2,3-difluorophenyl)prop-2-enoate, coupled with the different positions of the fluorine atoms, creates a distinct three-dimensional arrangement that would interact differently with potential binding sites in biological systems. The E-configuration of the double bond places the aromatic ring and the ester group on opposite sides of the double bond, creating a more extended molecular shape compared to the more compact arrangement in the title compound .

Structure-Property Relationships

Analysis of the structure-property relationships across these related compounds provides valuable insights into how specific structural features influence physical, chemical, and potentially biological properties. The position and nature of halogen substituents significantly impact electronic distribution, with fluorine creating stronger electron-withdrawing effects than chlorine due to its higher electronegativity. This electronic difference affects reaction rates and mechanisms involving the aromatic ring .

The presence or absence of the hydroxyl group dramatically alters the compound's hydrogen bonding capabilities and introduces a stereogenic center when present. This structural feature influences solubility patterns, particularly in protic solvents, and may be crucial for specific recognition by biological targets through hydrogen bonding interactions .

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